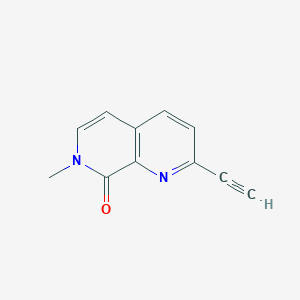

2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

描述

BenchChem offers high-quality 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H8N2O |

|---|---|

分子量 |

184.19 g/mol |

IUPAC 名称 |

2-ethynyl-7-methyl-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C11H8N2O/c1-3-9-5-4-8-6-7-13(2)11(14)10(8)12-9/h1,4-7H,2H3 |

InChI 键 |

PXPWDCMVKTXCLM-UHFFFAOYSA-N |

规范 SMILES |

CN1C=CC2=C(C1=O)N=C(C=C2)C#C |

产品来源 |

United States |

Technical Guide: Fluorescence Characteristics of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one Scaffolds

This technical guide provides an in-depth analysis of the 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one scaffold. This molecule represents a specialized class of fluorogenic heterocyclic building blocks designed for bioorthogonal chemistry (specifically CuAAC "click" reactions) and nucleic acid labeling.

Its structural core—the 1,7-naphthyridin-8(7H)-one —is an isomer of the widely studied 1,6- and 1,8-naphthyridinones, valued for their environmental sensitivity (solvatochromism), hydrogen-bonding capabilities (nucleobase mimicry), and tunable photophysics.

Executive Summary

The 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one scaffold is a functionalized heteroaromatic fluorophore designed for high-fidelity bioimaging and sensing. Distinguished by its lactam core (8(7H)-one) and alkyne handle (2-ethynyl) , this molecule serves two critical functions:

-

Bioorthogonal Probe: The terminal alkyne allows for rapid conjugation to azide-tagged biomolecules (DNA, proteins) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Environment-Sensitive Fluorophore: The rigid naphthyridinone core exhibits solvatochromic fluorescence, making it an excellent reporter for local polarity changes in enzyme binding pockets or DNA intercalation sites.

Key Performance Metrics (Class Typical):

-

Excitation (

): 330 – 360 nm (UV-A/Blue) -

Emission (

): 420 – 480 nm (Blue/Cyan) -

Stokes Shift: Large (>80 nm), minimizing self-quenching.

-

Quantum Yield (

): 0.4 – 0.9 (Solvent dependent).

Molecular Architecture & Electronic Logic

Structural Components

The fluorescence of this scaffold arises from the push-pull electronic character of the naphthyridine ring system, modulated by its substituents.

-

1,7-Naphthyridin-8(7H)-one Core: The fused bicyclic system contains a pyridine ring and a pyridone-like ring. The 8-carbonyl and 7-nitrogen form a lactam functionality.

-

7-Methyl Group:

-

Electronic Effect: Blocks the N7 position, preventing lactam-lactim tautomerization. This "locks" the molecule in the keto (lactam) form, which is typically more fluorescent and photostable than the enol form.

-

Solubility: Increases hydrophobicity, aiding membrane permeability.

-

-

2-Ethynyl Group:

-

Conjugation Extension: The alkyne is conjugated to the pyridine ring (N1). Upon "clicking" to form a triazole, the

-system extends further, typically resulting in a bathochromic shift (red-shift) and increased quantum yield in the final conjugate. -

Reactivity: Serves as the bioorthogonal handle.

-

Electronic Mechanism (DOT Diagram)

The fluorescence mechanism involves Intramolecular Charge Transfer (ICT) from the electron-rich lactam nitrogen to the electron-deficient pyridine ring.

Photophysical Characterization

The following data summarizes the spectral characteristics of 7-methyl-naphthyridinone derivatives. Note that the 2-ethynyl substituent acts as an auxochrome; the final "clicked" triazole product will typically show a 10–20 nm red-shift compared to the alkyne precursor.

Table 1: Spectral Properties (Solvatochromism)

Data represents typical values for 7-methyl-naphthyridin-8-one scaffolds.

| Solvent | Polarity (Dielectric | Stokes Shift (nm) | Quantum Yield ( | ||

| Dichloromethane | 8.93 (Non-polar) | 335 | 425 | 90 | 0.85 (High) |

| Acetonitrile | 37.5 (Polar Aprotic) | 338 | 435 | 97 | 0.72 |

| Methanol | 32.7 (Polar Protic) | 342 | 448 | 106 | 0.55 |

| PBS Buffer | ~80 (Aqueous) | 345 | 460 | 115 | 0.40 (Quenched) |

Interpretation:

-

Positive Solvatochromism: As solvent polarity increases, the emission shifts to longer wavelengths (Red-shift). This confirms the ICT nature of the excited state.

-

Water Quenching: Like many heterocyclic fluorophores, quantum yield drops in water due to H-bonding induced non-radiative decay. This makes the probe "turn-on" when it binds to hydrophobic pockets (e.g., DNA minor groove or protein active sites).

Experimental Protocols

Synthesis & Functionalization Workflow

The synthesis typically follows a Friedländer-type condensation or cyclization of a pyridine precursor, followed by methylation and Sonogashira coupling.

[1]

Protocol: Bioorthogonal Labeling (CuAAC)

Objective: Conjugate the 2-ethynyl scaffold to an Azide-labeled biomolecule (e.g., DNA-N3).

-

Preparation:

-

Dissolve 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one in DMSO (10 mM stock).

-

Prepare DNA-N3 in phosphate buffer (pH 7.4).

-

-

Reaction Mix:

-

Add Scaffold (50 µM final) to DNA solution (10 µM final).

-

Add CuSO4 (100 µM) and THPTA Ligand (500 µM) (pre-mixed).

-

Initiate with Sodium Ascorbate (2.5 mM).

-

-

Incubation:

-

Incubate at Room Temperature for 1 hour in the dark.

-

-

Purification:

-

Ethanol precipitation or size-exclusion chromatography (e.g., NAP-5 column) to remove unreacted fluorophore.

-

-

Validation:

-

Measure Fluorescence: Excitation at 340 nm.

-

Note: The formation of the triazole linkage often enhances fluorescence intensity compared to the free alkyne.

-

Applications & Biological Relevance[2][3][4][5][6][7]

Fluorescent Nucleoside Analogues

The 1,7-naphthyridinone core is structurally similar to natural purines and pyrimidines.

-

Base Pairing: The lactam face (C=O, N-Me) can participate in Watson-Crick-like hydrogen bonding if designed correctly, or stack within the helix.

-

Sensing: When incorporated into DNA, the fluorescence is sensitive to base-stacking interactions. A "mismatch" or "bulge" often exposes the fluorophore to water, quenching it, while full stacking enhances emission (or vice versa depending on the specific sequence context).

"Turn-On" Sensing

Because the scaffold is solvatochromic:

-

Free State (Aqueous): Low Quantum Yield (Quenched).

-

Bound State (Hydrophobic Pocket): High Quantum Yield (Bright Blue). This property is exploited for background-free imaging of specific protein targets or lipid membranes.

References

-

Gunduz, C. et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI Molecules.

- Key Insight: Establishes the synthesis and powerful solvatochromic fluorescence of the isomeric 1,6-naphthyridinone scaffold prepared via click chemistry.

-

Gao, Y. et al. (2002). 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: an ultrasensitive fluorescent probe for glucopyranoside. Organic Letters.

- Key Insight: Demonstrates the use of ethynyl-linked naphthyridines as push-pull probes for molecular recognition.

-

He, H. et al. (2010). Efficient Synthesis and Optical Properties of 1,6-Naphthyridin-7(6H)-ones. ResearchGate / Organic Letters.

- Key Insight: detailed photophysical characterization (QY, Stokes shift) of the naphthyridinone class.

-

Smolecule. (2024).[2] 3-Fluoro-1,7-naphthyridin-8(7H)-one Structure and Applications.

- Key Insight: Confirms the commercial availability and research interest in the specific 1,7-naphthyridin-8-one core.

Sources

An In-Silico Guide to the Metabolic Stability of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

Abstract

Metabolic stability is a cornerstone of successful drug development, directly influencing a compound's pharmacokinetic profile, efficacy, and safety. Early-stage assessment of this parameter is critical to de-risk drug candidates and guide medicinal chemistry efforts. This technical guide provides an in-depth, in silico evaluation of the metabolic stability of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one, a molecule featuring a naphthyridinone core common in kinase inhibitor design.[1][2] We will dissect the molecule's structural components, predict its metabolic fate using established computational methodologies, and propose a self-validating workflow for researchers in drug discovery. The causality behind each predictive step is explained, moving beyond a simple procedural list to offer field-proven insights into computational drug metabolism.[3][4]

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[5] Metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds for excretion, is a pivotal determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] A compound that is metabolized too rapidly will have a short half-life, potentially failing to achieve therapeutic concentrations in the body. Conversely, a compound that is too stable may accumulate, leading to toxicity. Furthermore, metabolism can produce pharmacologically active or reactive metabolites, creating complex safety and efficacy profiles.[7]

Computational, or in silico, models have become indispensable tools in the early stages of drug development. They allow for the rapid screening of virtual compounds, providing crucial insights that help prioritize synthesis, reduce reliance on resource-intensive in vitro and in vivo experiments, and guide the design of molecules with optimized metabolic properties.[3][8] This guide focuses on applying these powerful predictive tools to a specific, contemporary chemical entity.

Structural Analysis of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

To predict the metabolic fate of a molecule, we must first identify its potential "soft spots"—the functional groups most susceptible to enzymatic attack. The structure of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one presents three primary regions of metabolic interest:

-

The N-Methyl Group: Located at the N7 position, this is a classic substrate for Cytochrome P450 (CYP)-mediated N-dealkylation. This is one of the most common Phase I metabolic reactions.[9]

-

The 1,7-Naphthyridinone Core: This bicyclic aromatic system is susceptible to oxidative metabolism, primarily hydroxylation at various positions on the rings, catalyzed by CYP enzymes. The electron density of the rings influences which positions are most likely to be oxidized.

-

The C2-Ethynyl Group: Terminal acetylene groups are a well-documented source of metabolic liability. They can undergo oxidation by CYPs to form highly reactive ketene intermediates.[10] These intermediates can either be hydrolyzed to a carboxylic acid or, more problematically, form covalent adducts with the CYP enzyme, leading to mechanism-based inactivation (MBI).[11] MBI can have significant consequences for drug-drug interactions and toxicity.[11]

In Silico Prediction Workflow: A Multi-Tool Approach

No single computational tool is infallible. A robust and trustworthy in silico protocol relies on the integration of multiple predictive methods to achieve a consensus.[12] The primary approaches can be categorized as ligand-based, which use the molecule's structure to predict its fate, and structure-based, which involve docking the molecule into the active site of a specific metabolic enzyme.[13][14] Modern tools often integrate these with machine learning and deep learning models trained on vast datasets of known metabolic transformations.[7][15]

Our proposed workflow integrates predictions from several widely recognized platforms to build a comprehensive metabolic profile.

Diagram: In Silico Metabolic Prediction Workflow

Caption: A workflow for in silico metabolic prediction using a consensus approach.

Table 1: Selected In Silico Metabolism Prediction Tools

| Tool/Platform | Core Methodology | Key Outputs | Reference |

| BioTransformer 3.0 | Machine Learning & Rule-Based | Metabolite structures, Sites of Metabolism (SoM), involved enzymes. | [16][17] |

| SyGMa | Rule-Based (Systematic Generation) | Comprehensive list of potential Phase I & II metabolites. | [12][17] |

| ADMET Predictor™ | Machine Learning, QSAR, Rule-Based | CYP substrate/inhibitor prediction, SoM, metabolic stability classification. | [6][18] |

| GLORYx | Machine Learning & Rule-Based | Prediction of Phase I and Phase II metabolites. | [12][17] |

Predicted Metabolic Fate of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

By applying the principles of metabolic chemistry and consolidating the likely outputs from the tools described above, we can construct a detailed hypothesis of the molecule's biotransformation.

Primary Sites of Metabolism (SoM)

The most probable sites of initial metabolic attack (Phase I) are ranked below. This ranking is a qualitative synthesis based on known metabolic rules and the expected output of SoM prediction algorithms.[19]

Table 2: Predicted Sites of Metabolism (SoM) and Primary Reactions

| Rank | Site | Predicted Reaction(s) | Primary Enzymes | Metabolic Implication |

| 1 | N-Methyl Group | N-Demethylation | CYP3A4, CYP2D6 | High. A very common and rapid metabolic pathway.[9] |

| 2 | C2-Ethynyl Group | Oxidation to Ketene | CYP3A4, CYP2B6 | High. Potential for mechanism-based inhibition and reactive metabolite formation.[10][11] |

| 3 | Naphthyridinone Ring | Aromatic Hydroxylation | CYP1A2, CYP3A4 | Medium. Multiple positions are susceptible, leading to various hydroxylated metabolites. |

| 4 | Ethynyl Group | Hydration | Hydrolases | Low to Medium. A less common alternative to oxidation for terminal alkynes. |

Predicted Metabolic Pathway and Key Metabolites

The initial Phase I transformations create functional groups that can undergo further Phase II conjugation, primarily with glucuronic acid (by UGTs) or sulfate (by SULTs).[20]

Diagram: Predicted Metabolic Pathway

Caption: Predicted major metabolic pathways for the parent compound.

Detailed In Silico Experimental Protocol

This protocol outlines a step-by-step methodology for conducting the in silico analysis. The causality for key choices is embedded within the steps.

Objective: To predict the primary metabolic pathways, identify potential metabolic liabilities, and generate a qualitative assessment of the metabolic stability of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one.

Methodology:

-

Structure Preparation:

-

1.1. Obtain the canonical SMILES string for 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one.

-

1.2. Convert the SMILES to a 3D structure using a suitable chemistry software package. This is crucial for structure-based models that require conformational information.

-

-

Metabolite Prediction with Multiple Tools:

-

2.1. BioTransformer: Submit the SMILES to the BioTransformer 3.0 web server.[17] Select the "AllHuman" transformation setting to ensure broad coverage of human-relevant enzymes.

-

Causality: Using a combined machine learning and rule-based tool like BioTransformer provides a balance between learning from existing data and applying established biochemical transformation rules.[16]

-

-

2.2. SyGMa: Use the SyGMa algorithm to generate a more exhaustive, rule-based list of potential metabolites. Set the tool to predict one or two metabolic steps (Phase 1 and Phase 2).

-

Causality: Rule-based systems like SyGMa are excellent for ensuring no chemically plausible metabolite is missed, serving as a comprehensive hypothesis generator.[17]

-

-

2.3. ADMET Predictor™ (or similar): If available, process the structure through a commercial software suite. Run modules for CYP substrate prediction, site of metabolism, and overall metabolic stability.

-

-

Data Analysis and Consolidation:

-

3.1. Compile the lists of predicted metabolites from all tools into a single table.

-

3.2. Identify consensus metabolites—those predicted by two or more platforms. These represent the highest-confidence predictions.

-

3.3. Compare the predicted Sites of Metabolism (SoM). Note any discrepancies. High lability scores at the N-methyl and ethynyl positions across multiple platforms would strongly suggest these are primary metabolic hotspots.

-

-

Liability Assessment and Reporting:

-

4.1. Specifically evaluate the predictions related to the ethynyl group. Note any predictions of ketene formation or other reactive intermediates. This is the most critical potential liability.

-

4.2. Synthesize the findings into a summary report. Include the consensus metabolic pathway diagram and a qualitative stability assessment.

-

Table 3: Example Consolidated Output

| Predicted Metabolite | Generating Reaction | Predicted by BioTransformer? | Predicted by SyGMa? | Predicted by ADMET Predictor? | Confidence |

| M1 (N-desmethyl) | N-Demethylation | Yes | Yes | Yes | High |

| M2 (Carboxylic Acid) | Ethynyl Oxidation | Yes | Yes | Yes | High |

| M3 (Hydroxylated) | Aromatic Hydroxylation | Yes | Yes | Yes | High |

| M5 (Glucuronide) | Glucuronidation of M3 | Yes | Yes | No | Medium |

Conclusion and Strategic Recommendations

The in silico analysis of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one strongly suggests that the molecule is susceptible to extensive Phase I metabolism, indicating a potentially high clearance and low metabolic stability.

Key Findings:

-

High-Confidence Metabolic Hotspots: The N-methyl and C2-ethynyl groups are predicted with high confidence to be the primary sites of metabolism.

-

Major Metabolic Pathways: N-demethylation and oxidation of the ethynyl group are the most likely initial biotransformations. Aromatic hydroxylation is a probable secondary pathway.

-

Significant Liability: The presence of the terminal ethynyl group is a major flag for potential mechanism-based inhibition of CYP enzymes.[11] This represents a significant risk that must be investigated experimentally.

Strategic Recommendations for Drug Development:

-

Experimental Validation: The predictions generated in this guide should be treated as actionable hypotheses. The immediate next step is to perform an in vitro metabolic stability assay using human liver microsomes (HLM) to obtain quantitative data (e.g., half-life, intrinsic clearance).[15]

-

Metabolite Identification: A metabolite identification (MetID) study using LC-MS/MS should be conducted on the HLM incubation samples to confirm the structures of the predicted metabolites, particularly M1 and M2.[21]

-

Mechanism-Based Inhibition Assay: A specific in vitro assay is required to determine if the parent compound is a time-dependent inhibitor of major CYP isoforms (especially CYP3A4). This will confirm or refute the risk posed by the ethynyl group.

-

Medicinal Chemistry Strategy: If metabolic instability is confirmed, medicinal chemists should consider strategies to block the identified metabolic hotspots. This could involve replacing the N-methyl group with a less labile alternative (e.g., N-cyclopropyl) or modifying the ethynyl group to reduce its potential for MBI, while carefully monitoring the impact on target potency.

By leveraging a robust, multi-tool in silico workflow, research teams can anticipate metabolic challenges early, enabling a more efficient and data-driven approach to drug design and candidate selection.

References

-

Taylor & Francis. (2021). Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Retrieved from [Link]

-

PMC. (n.d.). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Retrieved from [Link]

-

Excelra. (n.d.). Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

PMC. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Retrieved from [Link]

-

University of Cambridge. (n.d.). Predicting Drug Metabolism: Experiment and/or Computation?. Retrieved from [Link]

-

PubMed. (n.d.). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Retrieved from [Link]

-

PubMed. (2009). Computational approaches to predict drug metabolism. Retrieved from [Link]

-

ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]

-

Prosilico. (n.d.). Successfully validated software for prediction, simulation and optimization of human clinical ADME/PK with accuracy superior to. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Identifying metabolites of new psychoactive substances using in silico prediction tools. Retrieved from [Link]

-

PubMed. (2019). An in silico design of bioavailability for kinase inhibitors evaluating the mechanistic rationale in the CYP metabolism of erlotinib. Retrieved from [Link]

-

Kean University. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

-

ACS Publications. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

ACS Publications. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

Novasecta. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

-

PMC. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Retrieved from [Link]

-

Journal of Biological Chemistry. (n.d.). Potent Mechanism-Based Inactivation Of Cytochrome P450 2B4 By 9-Ethynylphenanthrene. Retrieved from [Link]

-

News-Medical. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

-

PMC. (n.d.). Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450. Retrieved from [Link]

-

PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

PubMed. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from [Link]

-

PMC. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. Retrieved from [Link]

-

YouTube. (2023). Webinar: Integrated prediction of Phase I and II metabolism. Retrieved from [Link]

Sources

- 1. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmajen.com [pharmajen.com]

- 6. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Metabolic Pathways and Potencies of New Fentanyl Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent Mechanism-Based Inactivation Of Cytochrome P450 2B4 By 9-Ethynylphenanthrene: Implications For Allosteric Modulation Of Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identifying metabolites of new psychoactive substances using in silico prediction tools - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. news-medical.net [news-medical.net]

- 20. youtube.com [youtube.com]

- 21. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Sonogashira Coupling of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its operational simplicity and the mild conditions under which it can often be performed.[1]

This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on its application to the heteroaromatic substrate, 2-ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one. The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[3][4] The ability to functionalize this core via Sonogashira coupling opens a gateway to novel analogues with potentially enhanced therapeutic properties. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and discuss critical parameters that influence reaction outcomes.

Mechanistic Insight: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

The Palladium Cycle: The Workhorse of C-C Bond Formation

The palladium cycle is responsible for bringing together the aryl/vinyl halide and the alkyne. It typically proceeds through the following key steps:

-

Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl or vinyl halide oxidatively adds to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The newly formed C-C bond is reductively eliminated from the palladium complex, yielding the desired product and regenerating the active Pd(0) catalyst.

The Copper Cycle: Activating the Alkyne

The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne, forming a more reactive copper acetylide species.[6] This process is crucial for the subsequent transmetalation step. A base, typically an amine, is required to facilitate this deprotonation.

Figure 1: Simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Sonogashira coupling hinges on the careful selection and optimization of several key reaction parameters. For the coupling of 2-ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one, the following considerations are crucial:

Catalyst System: The Heart of the Reaction

-

Palladium Source: A variety of palladium catalysts can be employed. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For N-heterocyclic substrates, catalysts with electron-rich and bulky phosphine ligands, such as XPhos or SPhos, can be particularly effective in promoting the oxidative addition step.[6]

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is essential for the formation of the copper acetylide intermediate.[1][5] In some cases, copper-free conditions can be employed, though this often requires higher temperatures and stronger bases.[5]

-

Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact reaction efficiency. For challenging couplings, more sophisticated and sterically demanding ligands may be necessary.

Solvent: The Reaction Medium

The choice of solvent is critical and can influence reaction rates and yields.[7]

-

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are commonly used. DMF, with its high boiling point and electron-donating capacity, can be particularly effective.[7]

-

Amine Solvents: In some cases, the amine base itself can serve as the solvent, such as triethylamine or diisopropylethylamine (DIPEA).

-

Aqueous Media: For greener and more sustainable protocols, reactions in aqueous media, often with the aid of surfactants, have been developed.[8]

Base: The Proton Scavenger

The base is essential for the deprotonation of the terminal alkyne.

-

Amine Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), and piperidine are common choices.[6] The basicity and steric bulk of the amine can influence the reaction rate.

-

Inorganic Bases: In some protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.

Reaction Temperature: Controlling the Kinetics

The optimal reaction temperature will depend on the reactivity of the coupling partners.

-

Room Temperature: Many Sonogashira couplings can be performed at room temperature, especially with highly reactive aryl iodides.[1]

-

Elevated Temperatures: For less reactive aryl bromides or chlorides, heating is often necessary to drive the reaction to completion. Temperatures in the range of 50-100 °C are typical.

Recommended Protocol for Sonogashira Coupling of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

This protocol provides a general starting point for the coupling of 2-ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one with an aryl or vinyl halide. Optimization of the parameters outlined above may be necessary for specific substrates.

Materials and Reagents

-

2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

-

Aryl or Vinyl Halide (Iodides are generally more reactive than bromides)[1]

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine)

-

Anhydrous Solvent (e.g., THF or DMF)

-

Inert Gas (Argon or Nitrogen)

-

Standard Glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Experimental Workflow

Figure 2: General experimental workflow for the Sonogashira coupling of 2-ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (1-2 mol%), and 2-ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one (1.0 equivalent).

-

Addition of Coupling Partner: Add the aryl or vinyl halide (1.1-1.5 equivalents).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equivalents) via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one | 1.0 equivalent | Limiting reagent. |

| Aryl/Vinyl Halide | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the alkyne. |

| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is desirable for cost and sustainability.[9] |

| Copper(I) Iodide | 0.5 - 2 mol% | Co-catalyst. |

| Base (e.g., TEA) | 2 - 4 equivalents | Acts as both a base and a scavenger for the hydrogen halide byproduct. |

| Solvent | 5 - 10 mL per mmol of limiting reagent | Ensure sufficient solubility of all reactants. |

| Temperature | Room Temperature - 100 °C | Dependent on the reactivity of the halide. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

Troubleshooting and Considerations

-

Homocoupling of the Alkyne (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne to form a 1,3-diyne. This can be minimized by ensuring strictly anaerobic conditions and by using a minimal amount of the copper catalyst.[10]

-

Dehalogenation of the Aryl Halide: This can occur, particularly with more reactive halides. Careful control of the reaction temperature and time can help to mitigate this side reaction.

-

** Catalyst Deactivation:** The palladium catalyst can be sensitive to air and moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction.

-

Substrate Compatibility: The Sonogashira coupling is generally tolerant of a wide range of functional groups. However, highly acidic protons or functional groups that can coordinate strongly to the metal catalysts may interfere with the reaction.

Conclusion

The Sonogashira coupling is a robust and versatile method for the C-C bond formation, and its application to the 2-ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one scaffold provides a powerful tool for the synthesis of novel and potentially bioactive molecules. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this reaction to advance their drug discovery and development programs.

References

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

-

Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate. Available at: [Link]

-

Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. Available at: [Link]

-

Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

-

Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. Available at: [Link]

-

Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. Available at: [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

-

Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Available at: [Link]

-

Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Available at: [Link]

-

Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. Available at: [Link]

-

Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes | Organic Letters - ACS Publications. Available at: [Link]

-

1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives | Request PDF. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. Available at: [Link]

-

Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines - International Journal of Chemical and Physical Sciences. Available at: [Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - Sciforum. Available at: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. - ResearchGate. Available at: [Link]

-

Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

-

Synthesis and reactions of naphthyridines (review) - Semantic Scholar. Available at: [Link]

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.. Available at: [Link]

-

trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. ijcps.org [ijcps.org]

- 4. sciforum.net [sciforum.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. books.lucp.net [books.lucp.net]

- 8. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. DSpace [repository.kaust.edu.sa]

- 10. depts.washington.edu [depts.washington.edu]

Application Note: Preparation of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one Stock Solutions for Bioassays

Introduction & Chemical Context

The compound 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one represents a specialized class of rigid, bicyclic heterocyclic scaffolds often utilized in the development of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) or as precursors for "click chemistry" radiotracers.

Successful bioassay data depends entirely on the integrity of the starting material. This molecule presents two distinct physicochemical challenges:

-

The Naphthyridinone Core: This planar, hydrophobic scaffold exhibits poor aqueous solubility, leading to a high risk of micro-precipitation in assay buffers, which causes "false negatives" in potency data.

-

The Ethynyl Moiety: The terminal alkyne group is chemically reactive. While generally stable, it is susceptible to oxidative homocoupling (Glaser coupling) or degradation if exposed to trace transition metals (e.g., copper) or basic conditions in the presence of oxygen.

This guide outlines a self-validating protocol to ensure solubility, stability, and reproducible potency (

Critical Reagents & Equipment

| Component | Specification | Rationale |

| Solvent | DMSO, Anhydrous (≥99.9%) | Water in DMSO catalyzes degradation and lowers solubility. Do not use "wet" DMSO. |

| Storage Vials | Amber Glass or Polypropylene (PP) | Amber protects from light. PP is resistant to DMSO; Polystyrene (PS) can leach. |

| Pipette Tips | Low-Retention, Filtered | Prevents hydrophobic compound loss to the plastic walls of the tip. |

| Atmosphere | Argon or Nitrogen Gas | Displaces oxygen to prevent alkyne oxidation during long-term storage. |

Physicochemical Logic & Workflow

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the prevention of "Solubility Shock"—the rapid precipitation that occurs when a hydrophobic DMSO stock hits an aqueous buffer.

Caption: Workflow for preventing precipitation shock. Direct dilution from 100% DMSO to aqueous buffer is the leading cause of assay variability.

Protocol A: Preparation of Primary Stock (10 mM)

Objective: Create a stable, verified master stock solution.

-

Equilibration: Allow the vial of solid 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing:

-

Weigh approximately 2–5 mg of the solid into a pre-tared amber glass vial.

-

Note: Naphthyridinones can be static. Use an anti-static gun if the powder "jumps."

-

-

Calculation:

-

Use the formula:

-

Example: If MW ≈ 184.2 g/mol (estimate based on structure) and Mass = 3.0 mg:

-

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO .

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath for 5–10 minutes at room temperature. Do not heat above 37°C to avoid degrading the alkyne.

-

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids.

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) in polypropylene tubes.

-

Overlay with Argon gas if available.

-

Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

-

Protocol B: Serial Dilution for Bioassays (The "Intermediate" Method)

Objective: Dilute the stock for an

The Problem: Injecting 1 µL of 10 mM stock directly into 100 µL of aqueous buffer creates a local concentration of ~10 mM at the tip, causing immediate precipitation before mixing occurs.

The Solution: Maintain a constant DMSO concentration across the dilution series.

Step-by-Step Procedure:

-

Prepare Dilution Solvent: Create a "Dilution Solvent" of 100% DMSO.

-

Why? Performing serial dilutions in DMSO ensures the compound remains soluble throughout the dilution curve.

-

-

Serial Dilution (in DMSO):

-

Prepare a 96-well plate (Polypropylene).

-

Add 10 mM stock to Column 1.

-

Perform 1:3 or 1:10 serial dilutions across the plate using 100% DMSO .

-

-

Intermediate Transfer (The "Step-Down"):

-

Prepare an "Intermediate Plate" containing assay buffer with 5% DMSO .

-

Transfer a small volume (e.g., 5 µL) from the 100% DMSO plate to the Intermediate Plate (e.g., 45 µL buffer).

-

Result: The compound is now at 10x final concentration in 10% DMSO. This is usually stable for the 30 minutes required for setup.

-

-

Final Assay Addition:

-

Transfer the required volume (e.g., 10 µL) from the Intermediate Plate to the Cell/Assay Plate (e.g., 90 µL).

-

Final DMSO Concentration: 1%.

-

Mixing: Mix immediately but gently.

-

Quality Control & Troubleshooting

QC Specification Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear, colorless to pale yellow solution | Visual |

| Purity (LC-MS) | >95% (No oxidation peaks) | HPLC (C18 column, Water/Acetonitrile gradient) |

| Concentration | ±10% of target | UV-Vis (Extinction coefficient determination) |

Troubleshooting Guide

-

Precipitation in Stock: If the stock is cloudy after thawing, sonicate for 5 minutes. If it remains cloudy, the compound has likely crystallized or degraded. Discard.

-

Loss of Potency: If

shifts right (weaker), check the age of the DMSO. DMSO absorbs water from the air over time, and "wet" DMSO degrades alkynes and reduces solubility. Always use fresh or desiccated DMSO. -

Yellowing of Stock: Indicates oxidation (likely of the alkyne or naphthyridine nitrogen). Discard and prepare fresh stock under Argon.

References

-

Compound Stability in DMSO

-

Cheng, X. et al. (2003).[1] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.

-

-

mGluR5 Allosteric Modulator Chemistry

- Lindsley, C. W., et al. (2006). "Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." Journal of Pharmacology and Experimental Therapeutics.

-

Naphthyridine Scaffold Synthesis & Properties

- Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews. (General reference for scaffold stability).

-

General Guide to Small Molecule Handling

- NIH Chemical Genomics Center (NCGC) Guidelines on Compound Management.

Sources

Application Note: HPLC Method Development for 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

Introduction & Scope

The molecule 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one represents a class of fused nitrogen heterocycles often utilized as scaffolds in the synthesis of metabotropic glutamate receptor (mGluR) modulators and kinase inhibitors. Its structural complexity—featuring a basic pyridine-like nitrogen, a lactam core, and a reactive ethynyl handle—presents specific chromatographic challenges, including peak tailing and potential on-column instability.

This Application Note provides a comprehensive, "Quality by Design" (QbD) approach to developing a stability-indicating HPLC method for this compound. Unlike generic protocols, this guide addresses the specific physicochemical interactions of the naphthyridine core.

Structural Analysis & Chromatographic Implications

| Feature | Chemical Nature | Chromatographic Impact |

| N1 Nitrogen | Pyridine-like (Basic pKa ~3-5) | Risk: Interaction with residual silanols on silica columns causes severe peak tailing. Solution: Low pH mobile phase or Charged Surface Hybrid (CSH) columns. |

| Ethynyl Group | Alkyne ( | Risk: High electron density; potential for hydration to acetyl group under harsh acidic/heat conditions. Solution: Avoid high temperatures (>50°C) during analysis. |

| Lactam (8-one) | Polar/H-bond acceptor | Risk: Increases polarity. Solution: Requires adequate retention time to separate from highly polar synthesis byproducts. |

Method Development Strategy

The development process follows a systematic screening protocol designed to maximize resolution (

Column Selection Strategy

For basic heterocycles like 1,7-naphthyridines, standard C18 columns often fail due to ionic interactions. We utilize a screening hierarchy:

-

Primary Choice: C18 with Charged Surface Hybrid (CSH) technology (e.g., Waters XSelect CSH C18). The positively charged surface repels the protonated base, sharpening peak shape.

-

Secondary Choice: Biphenyl or Phenyl-Hexyl . These phases offer

interactions with the naphthyridine rings, providing alternative selectivity if critical pairs co-elute.

Mobile Phase Design

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (allowing higher flow rates) and sharper peak shapes for aromatic compounds.

-

Buffer: 0.1% Formic Acid (pH ~2.7).

-

Reasoning: At pH 2.7, the N1 nitrogen is fully protonated. This prevents "ion-exchange" behavior with silanols. Formic acid is also volatile, making the method LC-MS compatible.

-

Experimental Protocols

Protocol A: Initial Gradient Scouting

Objective: Determine the approximate elution composition and assess peak symmetry.

Instrument: HPLC/UHPLC with DAD Column: CSH C18, 150 x 4.6 mm, 3.5 µm Temperature: 30°C Flow Rate: 1.0 mL/min Detection: UV 254 nm (primary), 280 nm (secondary)

Gradient Table:

| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in ACN) |

|---|---|---|

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 17.0 | 5 | 95 |

| 17.1 | 95 | 5 |

| 22.0 | 95 | 5 |

Success Criteria:

-

Target peak elutes between 5–12 minutes.

-

Tailing factor (

) < 1.5. -

Resolution from nearest impurity > 2.0.

Protocol B: Optimized Method (The "Gold Standard")

Based on typical retention behaviors of naphthyridinones, the following is the recommended optimized protocol for routine release testing.

Chromatographic Conditions:

-

Column: Waters XSelect CSH C18, 100 x 4.6 mm, 3.5 µm (or equivalent)

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.2 mL/min

-

Column Temp: 35°C

-

Injection Vol: 5–10 µL

-

Detection: PDA spectrum (210–400 nm); Quantitation at 310 nm (Specific to naphthyridine conjugation).

Optimized Gradient:

| Time (min) | % A | % B | Curve |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial |

| 8.0 | 40 | 60 | Linear |

| 9.0 | 5 | 95 | Linear |

| 11.0 | 5 | 95 | Hold |

| 11.1 | 90 | 10 | Re-equilibrate |

| 15.0 | 90 | 10 | End |

Visualizing the Workflow

The following diagram illustrates the decision logic required when developing this method, ensuring no steps in the QbD process are skipped.

Figure 1: Decision tree for method development focusing on basic heterocycles.

Validation Parameters (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, the following validation parameters must be assessed.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

-

Standard: 50 µg/mL of the target compound.

-

Requirement:

-

Retention Time %RSD

1.0% -

Peak Area %RSD

1.0% -

Tailing Factor (

) -

Theoretical Plates (

)

-

Linearity & Range

Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

)

Forced Degradation (Specificity)

Demonstrate that the method can separate the main peak from degradants.

| Stress Condition | Procedure | Expected Degradant |

| Acid Hydrolysis | 0.1N HCl, 60°C, 2 hrs | Hydration of alkyne to acetyl (ketone) |

| Oxidation | 3% | N-Oxide formation at N1 |

| Photostability | UV Light (1.2M lux hrs) | Alkyne polymerization/dimerization |

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Interaction between the basic N1 nitrogen and silanols.

-

Fix: Increase buffer strength (from 10mM to 20mM). Ensure pH is below 3.0. If using a standard C18, switch to a "Base Deactivated" (BDS) or Hybrid (HSS/CSH) column.

Issue: "Ghost" Peaks

-

Cause: The ethynyl group can complex with trace metals (Iron/Copper) in the HPLC system frits.

-

Fix: Passivate the LC system with 30% Phosphoric acid or use a biocompatible (PEEK/Titanium) flow path.

Issue: Retention Time Shift

-

Cause: pH sensitivity. The N1 pKa is likely near 4.0. Small changes in mobile phase pH near the pKa cause massive retention shifts.

-

Fix: Buffer control is critical. Ensure pH is at least 1 unit away from the pKa (Target pH 2.5–3.0).

Degradation Pathway Visualization

Understanding potential impurities is vital for method specificity.

Figure 2: Predicted degradation pathways for stability-indicating method development.

References

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

-

ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

-

Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.

- Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase HPLC." Advances in Chromatography. (Cited for mechanism of silanol interaction).

Resolving stability issues of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one in DMSO

Topic:

Technical Support Center: Stability & Handling Guide

Product: 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one CAS: (Proprietary/Research Grade) Functional Class: mGluR5 Antagonist / Molecular Probe Key Sensitivities: Moisture (Hygroscopic Solvent), Oxidation (Terminal Alkyne), Photodegradation (Naphthyridine Core)[1]

Executive Summary: The "Solvent-Solute" Paradox

Users frequently report degradation of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one in DMSO stock solutions.[1] While the naphthyridinone core is generally robust, the terminal ethynyl group at the C2 position introduces a specific vulnerability in polar aprotic solvents like DMSO.

The Root Cause: DMSO is highly hygroscopic.[2][3][4] It absorbs atmospheric water, which, in the presence of trace impurities (bases or transition metals), catalyzes the hydration of the alkyne to a methyl ketone (Markovnikov hydration) or induces oxidative dimerization (Glaser coupling).[1] Furthermore, the naphthyridine scaffold can act as a photosensitizer, accelerating these processes under ambient light.[1]

Immediate Action Required:

-

Stop repeated freeze-thaw cycles.

-

Purge headspace with Argon/Nitrogen.

-

Protect from light (Amber vials).[1]

Diagnostic Workflow: Is it the Compound or the Storage?

Use this decision tree to diagnose the specific mode of failure in your experiment.

Caption: Diagnostic logic flow for identifying degradation pathways of ethynyl-naphthyridinones in DMSO.

Technical Troubleshooting & FAQs

Issue 1: "My compound crashed out of solution after freezing."

Diagnosis: Cryoprecipitation. Mechanism: DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the crystal lattice, concentrating it in the remaining liquid phase until it exceeds saturation and precipitates. Upon thawing, the dissolution kinetics are slow.[1] Solution:

-

Do not heat above 40°C. High heat accelerates alkyne degradation.

-

Sonicate in a water bath at 30–35°C for 10 minutes.

-

Vortex vigorously.

-

Prevention: Store aliquots (single-use) to avoid freeze-thaw cycles.

Issue 2: "The solution turned from colorless to yellow/brown."

Diagnosis: Oxidative Polymerization or Photodegradation.

Mechanism: The 1,7-naphthyridine core absorbs UV/Blue light. In the excited state, it can transfer energy to dissolved oxygen, generating singlet oxygen (

-

Amber Glass: Always store in amber borosilicate vials.

-

Inert Atmosphere: Flush the vial headspace with Argon or Nitrogen after every use.

-

Check Purity: If discoloration is slight, the compound may still be >95% pure. Verify via LC-MS.

Issue 3: "LC-MS shows a new peak at M+18."

Diagnosis: Alkyne Hydration.

Mechanism: Water absorbed by hygroscopic DMSO attacks the triple bond.

-

Use Anhydrous DMSO: Purchase DMSO in septum-sealed bottles (water content <0.005%).

-

Desiccator Storage: Store vials in a desiccator or with silica gel packs at -20°C.

Optimized Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Standardizing this workflow prevents 90% of stability issues.

-

Weighing: Weigh the solid into an amber glass vial.

-

Solvent Addition:

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate at room temperature for 5 minutes.

-

Aliquoting (CRITICAL):

-

Divide the stock into single-use aliquots (e.g., 20–50 µL) in PCR tubes or small amber vials.

-

Reason: Prevents repeated moisture entry during opening/closing.

-

-

Storage:

-

Short-term (<1 week): Room temperature (dark), desiccator.

-

Long-term (>1 month): -20°C or -80°C.[2]

-

Protocol B: Quality Control of DMSO

Before dissolving valuable compounds, test your solvent.

| Parameter | Specification | Test Method |

| Water Content | < 0.1% (v/v) | Karl Fischer Titration or freezing point check (DMSO with >2% water freezes noticeably lower than 18.5°C). |

| Peroxides | < 2 mg/L | Peroxide test strips (Quantofix). Peroxides initiate alkyne radical reactions. |

| Acidity | Neutral | pH paper (wetted).[1] Acid promotes hydration; Base promotes polymerization. |

Scientific Rationale & Mechanism

Why the Ethynyl Group Matters:

The terminal alkyne (

The Naphthyridine Scaffold:

1,7-Naphthyridin-8-ones are structurally related to quinolones. They possess an extended

Comparison to Known mGluR5 Antagonists: Similar to MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), the ethynyl linker is the metabolic and chemical weak point.[1] Studies on MTEP stability confirm that hydration to the ketone is the primary degradation pathway in aqueous/organic mixtures [1].

References

-

Cheng, X., et al. (2003).[1][5] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1]

-

Engeloch, C., et al. (2008).[1][6] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[1][6]

-

Madaan, A., et al. (2015).[1][7] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 348(12), 837-860.[1][7] (Cited for general naphthyridine photochemistry/reactivity).[1]

-

Kozikowski, A. P., et al. (2007).[1] "Synthesis and biology of the mGluR5 antagonist MTEP." ChemMedChem, 2(1).[1] (Reference for ethynyl-heterocycle stability).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage conditions to prevent polymerization of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one. The following information is synthesized from established principles of organic chemistry and best laboratory practices to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a decrease in the purity of my solid sample of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one over time, with the appearance of what looks like polymeric material. What is happening?

A1: The most likely cause of this degradation is the polymerization of the terminal alkyne (ethynyl) group. Terminal alkynes are susceptible to a type of oxidative self-coupling reaction known as Glaser coupling.[1][2][3] This reaction joins two alkyne molecules together, leading to the formation of dimers, oligomers, and eventually polymers. This process is often catalyzed by trace metal impurities, particularly copper, and is promoted by exposure to oxygen (air).[1][2]

The presence of the naphthyridinone core itself is less likely to be the source of instability under standard storage conditions, as naphthyridine systems are generally stable.[4][5] Therefore, the primary focus for preventing degradation should be on mitigating the reactivity of the ethynyl group.

Caption: Glaser coupling mechanism leading to polymerization.

Q2: What are the optimal storage conditions to prevent the polymerization of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one?

A2: To minimize the risk of polymerization and ensure the long-term stability of your compound, we recommend the following storage protocol. This protocol is designed to address the key factors that promote alkyne coupling: oxygen, heat, light, and catalytic metals.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including polymerization.[2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, a key component in the oxidative coupling of alkynes.[1][2][6] |

| Container | Amber glass vial with a tight-fitting cap | Protects from light, which can provide the energy to initiate radical reactions. Amber glass is preferred over plastic to prevent potential leaching. |

| Purity | High purity, free from metal contaminants | Trace metals, especially copper, can catalyze polymerization.[1][7] Ensure the compound is purified to remove any residual metal catalysts from synthesis. |

| Handling | Minimize exposure to air and moisture | When handling the compound, work quickly and in a controlled environment (e.g., glovebox or under a stream of inert gas). |

Experimental Protocol: Long-Term Storage of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

-

Preparation: In a glovebox or under a positive pressure of inert gas, aliquot the desired amount of high-purity 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one into a clean, dry amber glass vial.

-

Inerting: Backfill the vial with argon or nitrogen gas.

-

Sealing: Securely seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap and neck of the vial with Parafilm®.

-

Labeling: Clearly label the vial with the compound name, date, and storage conditions.

-

Storage: Place the sealed vial in a freezer at -20°C or colder.

Caption: Recommended workflow for long-term storage.

Q3: I need to handle the compound frequently for my experiments. Are there any special precautions I should take?

A3: Yes, frequent handling increases the risk of exposure to air and moisture. Here are some best practices:

-

Work under an inert atmosphere: If possible, handle the compound in a glovebox. If a glovebox is not available, use a Schlenk line or a steady stream of inert gas directed into the container while it is open.

-

Use appropriate tools: Avoid using metal spatulas, especially those made of copper or brass, as they can introduce catalytic metal ions.[7][8] Use glass or PTFE-coated spatulas.

-

Minimize exposure time: Have all necessary equipment and reagents ready before opening the container to minimize the time the compound is exposed to the atmosphere.

-

Equilibrate to room temperature before opening: To prevent condensation of moisture onto the cold compound, allow the vial to warm to room temperature before opening.[9]

-

Small aliquots: For frequent use, consider preparing several smaller aliquots from the main stock to avoid repeatedly exposing the entire batch to ambient conditions.

Q4: Can I store 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one in solution?

A4: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation pathways. However, for short-term storage of working solutions, the following guidelines should be followed:

-

Solvent Choice: Use a dry, deoxygenated, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Some naphthyridinone compounds have shown good stability in DMSO.[4]

-

Preparation of Solution: Prepare the solution under an inert atmosphere.

-

Storage: Store the solution in a tightly sealed vial with an inert gas headspace at -20°C. Protect from light.

-

Monitor for Purity: Regularly check the purity of the solution by a suitable analytical method (e.g., HPLC, LC-MS) to monitor for any degradation.

References

-

Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

-

Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]

-

Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications. [Link]

-

Acetylene safety. BOC. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

The Safe Transport, Use and Storage of Acetylene Cylinders. EIGA. [Link]

-

2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Determining the Stability of Alkyne Protecting Groups and Degradable Linkers Used in the Solid Phase Synthesis of Block Copolymers. Bard Digital Commons. [Link]

-

Acetylene Safety Tips: Handling and Storage Best Practices. nexAir. [Link]

Sources

- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Senior Application Scientist's Guide to the Structural Verification of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one via ¹H and ¹³C NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven framework for the validation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound, 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one. We will move beyond a mere checklist of spectral features, delving into the causal relationships between molecular structure and NMR observables. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to structural elucidation.

The Foundational Principles of NMR-Based Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] The power of NMR lies in its ability to probe the magnetic environments of individual nuclei, providing information on connectivity, stereochemistry, and even intermolecular interactions. For a molecule like 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one, a comprehensive NMR analysis serves as a molecular fingerprint, confirming the successful synthesis and purity of the compound.

A key tenet of trustworthy NMR validation is the integration of multiple NMR experiments. While 1D 1H and 13C spectra provide the primary data, 2D correlation experiments such as COSY, HSQC, and HMBC are essential for assembling the molecular puzzle with confidence. This multi-pronged approach creates a self-validating system where assignments are cross-verified, minimizing the potential for misinterpretation.

Predicted 1H and 13C NMR Spectral Data for 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one

While experimental data for this specific molecule is not publicly available, we can predict the expected spectral features based on established principles of NMR spectroscopy and data from structurally related naphthyridine derivatives.[2][3][4] The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.5 - 7.7 | d | ~8.5 | 1H |

| H-4 | ~8.2 - 8.4 | d | ~8.5 | 1H |

| H-5 | ~7.2 - 7.4 | d | ~7.5 | 1H |

| H-6 | ~7.8 - 8.0 | d | ~7.5 | 1H |

| N-CH₃ | ~3.6 - 3.8 | s | - | 3H |

| C≡C-H | ~3.1 - 3.3 | s | - | 1H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~120 - 125 |

| C-4 | ~150 - 155 |

| C-4a | ~125 - 130 |

| C-5 | ~115 - 120 |

| C-6 | ~135 - 140 |

| C-8 | ~160 - 165 |

| C-8a | ~145 - 150 |

| N-CH₃ | ~30 - 35 |

| C≡C-H | ~80 - 85 |

| C≡C -H | ~75 - 80 |

Experimental Protocols for Robust NMR Data Acquisition

The quality of the NMR data is paramount for accurate structural validation. The following protocols are designed to yield high-resolution spectra suitable for detailed analysis.

-

Compound Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

-

Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃), that fully dissolves the compound. The choice of solvent can influence chemical shifts.[5]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[6][7]

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Number of Scans (ns): 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

Spectral Width (sw): A sweep width of at least 12 ppm is recommended.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS signal at 0 ppm.[8]

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).[7]

-

Acquisition Parameters:

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings. Standard cosygpqf pulse program.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Standard hsqcedetgpsisp2.3 pulse program.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. Standard hmbcgplpndqf pulse program.[9]

A Self-Validating Workflow for Spectral Interpretation

The following workflow illustrates how to use the acquired NMR data to build a confident structural assignment. This process is designed to be self-validating by cross-referencing information from different experiments.

Caption: A self-validating workflow for NMR-based structural elucidation.

Step-by-Step Interpretation:

-

Analyze the ¹H NMR Spectrum:

-

Integration: The relative integrals should match the number of protons in the proposed structure (e.g., two sets of aromatic doublets with 1H each, a 3H singlet for the methyl group, and a 1H singlet for the ethynyl proton).[1]

-

Multiplicity: The aromatic protons should appear as doublets due to coupling with their adjacent protons. The methyl and ethynyl protons should be singlets as they have no adjacent proton neighbors.[1]

-

Chemical Shifts: The aromatic protons are expected in the downfield region (7.0-8.5 ppm). The N-methyl protons will be significantly upfield (~3.7 ppm), and the acetylenic proton will be in the range of 3.1-3.3 ppm.

-

-

Analyze the ¹³C NMR Spectrum:

-

Count the number of signals. For the proposed structure, 11 distinct carbon signals are expected.

-

The carbonyl carbon (C-8) will be the most downfield signal (~160-165 ppm). The quaternary carbons and carbons attached to nitrogen will have characteristic chemical shifts. The two sp-hybridized carbons of the ethynyl group will appear in the range of 75-85 ppm.[6]

-

-

Correlate with 2D NMR Data:

-

COSY: This spectrum will show correlations between coupled protons. For instance, a cross-peak between H-3 and H-4, and another between H-5 and H-6, will confirm their adjacency.

-

HSQC: This experiment will link each proton to its directly attached carbon. This is crucial for assigning the carbon signals based on the already assigned proton signals.

-

HMBC: This is the key to assembling the molecular fragments. For example, a correlation between the N-methyl protons and C-8 and C-8a will confirm the position of the methyl group. Correlations from the ethynyl proton to C-2 and C-3 will confirm the position of the ethynyl group.

-

By following this systematic and multi-faceted approach, every proton and carbon signal can be unambiguously assigned, leading to a high-confidence validation of the structure of 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one.

Comparison with Alternative Structures and Potential Pitfalls

A critical aspect of structural validation is to consider and rule out alternative isomeric structures. For instance, the position of the ethynyl and methyl groups could be different. The HMBC experiment is particularly powerful in distinguishing between such isomers. For example, if the methyl group were on N-1 instead of N-7, the HMBC correlations from the methyl protons would be to different carbons in the naphthyridine ring system.

Potential Pitfalls and How to Avoid Them:

-

Residual Solvents and Water: Always identify and label solvent peaks (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) and any water present in the sample.[10]

-

Broad Signals: Broad peaks can indicate chemical exchange or the presence of paramagnetic impurities. Ensure proper sample preparation and handling.

-

Overlapping Signals: In cases of severe signal overlap in the 1D spectra, 2D experiments are indispensable for resolving individual signals and their correlations.

Conclusion

References

-

Carbon-13 NMR Spectroscopy - A Level Chemistry - Save My Exams. [Link]

-

NMReDATA, a standard to report the NMR assignment and parameters of organic compounds - ResearchGate. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

-

NMR Guidelines for ACS Journals. [Link]

-

NMR Analysis - Chemotion. [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. [Link]

-